Cas no 851581-65-2 ((2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one)

(2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- (2e)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
-
- インチ: 1S/C16H13BrO/c1-12-5-7-13(8-6-12)9-10-16(18)14-3-2-4-15(17)11-14/h2-11H,1H3/b10-9+
- InChIKey: SSFBIJVHFIFWPE-MDZDMXLPSA-N
- ほほえんだ: BrC1=CC=CC(=C1)C(/C=C/C1C=CC(C)=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 302
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 4.1
(2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AJ25634-2g |
(2E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 95+% | 2g |
$830.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1194427-2g |
(2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 98% | 2g |
¥4819.00 | 2024-07-28 | |
A2B Chem LLC | AJ25634-10g |
(2E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 95+% | 10g |
$1337.00 | 2024-04-19 | |
A2B Chem LLC | AJ25634-25g |
(2E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 95+% | 25g |
$1944.00 | 2024-04-19 | |
A2B Chem LLC | AJ25634-50g |
(2E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 95+% | 50g |
$2855.00 | 2024-04-19 | |
A2B Chem LLC | AJ25634-1g |
(2E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 95+% | 1g |
$628.00 | 2024-04-19 | |
A2B Chem LLC | AJ25634-5g |
(2E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 95+% | 5g |
$1134.00 | 2024-04-19 | |
A2B Chem LLC | AJ25634-100g |
(2E)-1-(3-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
851581-65-2 | 95+% | 100g |
$4037.00 | 2024-04-19 |
(2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
8. Book reviews
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
10. Book reviews
(2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-oneに関する追加情報
Comprehensive Overview of (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one (CAS No. 851581-65-2)
The compound (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one, identified by its CAS No. 851581-65-2, is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This α,β-unsaturated ketone derivative is characterized by its unique structural features, including a 3-bromophenyl group and a 4-methylphenyl substituent, which contribute to its diverse applications. Researchers and industry professionals are increasingly exploring its potential in drug discovery, pharmaceutical intermediates, and organic synthesis due to its versatile reactivity and functional properties.
One of the key reasons for the growing interest in 851581-65-2 is its role as a building block in the synthesis of more complex molecules. Its chalcone-like structure makes it a valuable precursor for the development of bioactive compounds, particularly in the design of anti-inflammatory and antioxidant agents. Recent studies have highlighted its potential in targeting specific enzymatic pathways, which aligns with the current trend in precision medicine and personalized therapeutics. This has led to a surge in searches for terms like "chalcone derivatives in drug development" and "CAS 851581-65-2 applications," reflecting the compound's relevance in modern research.
From a synthetic perspective, (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one is often prepared via Claisen-Schmidt condensation, a widely used method for constructing α,β-unsaturated carbonyl systems. The presence of the bromine atom at the meta position of the phenyl ring offers additional opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions. These attributes make it a favorite among chemists working on heterocyclic synthesis and catalysis, topics that frequently appear in academic and industrial discussions.
In addition to its pharmaceutical applications, CAS No. 851581-65-2 has found utility in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its conjugated system and electron-withdrawing properties make it a candidate for optoelectronic devices, a hot topic in the era of renewable energy and sustainable technology. Searches for "organic electronics building blocks" and "chalcones in solar cells" underscore the intersection of this compound with cutting-edge research areas.
Quality control and analytical characterization of (2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one are critical for ensuring its efficacy in various applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity and structural integrity. The demand for high-purity chemical intermediates has risen sharply, as evidenced by frequent queries about "CAS 851581-65-2 suppliers" and "analytical methods for chalcone derivatives."
Looking ahead, the compound's adaptability and functional diversity position it as a promising candidate for future innovations. Whether in drug design, catalysis, or advanced materials, 851581-65-2 continues to inspire research and development efforts. Its alignment with trending topics like green chemistry and molecular engineering ensures its enduring relevance in scientific and industrial communities.
851581-65-2 ((2e)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one) 関連製品
- 898289-03-7(6-isocyanato-1-methyl-1H-indole)
- 1274901-69-7(1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-ol)
- 946212-37-9(2,5-difluoro-N-{2-3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)
- 1261230-19-6((1-(2-(Methylthio)pyrimidin-4-yl)piperidin-2-yl)methanamine hydrochloride)
- 1212204-19-7((1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol)
- 1164563-66-9(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 2137862-20-3(Sodium 3-(ethoxycarbonyl)-4-methyl-5-nitrobenzene-1-sulfinate)
- 2138240-89-6(5-Bromo-8-ethylpyrido[4,3-d]pyrimidine)
- 1805662-71-8(Ethyl 5-cyano-2-ethyl-3-mercaptobenzoate)
- 1245806-60-3(5-[(4-methylpiperazin-1-yl)methyl]thiophene-2-carboxylic acid)




